4,5-Diethynylhept-4-ene-2,6-diynal
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Overview
Description
4,5-Diethynylhept-4-ene-2,6-diynal is a unique chemical compound characterized by its distinct structure, which includes multiple ethynyl and diynal groups
Preparation Methods
The synthesis of 4,5-Diethynylhept-4-ene-2,6-diynal typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as hept-4-ene and ethynyl derivatives.
Reaction Conditions: The reactions are often carried out under controlled conditions, including specific temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
4,5-Diethynylhept-4-ene-2,6-diynal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Scientific Research Applications
4,5-Diethynylhept-4-ene-2,6-diynal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4,5-Diethynylhept-4-ene-2,6-diynal involves its interaction with molecular targets through its reactive ethynyl and diynal groups. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems .
Comparison with Similar Compounds
4,5-Diethynylhept-4-ene-2,6-diynal can be compared with other similar compounds, such as:
1,4-Dithiane-2,5-diol: Used in the synthesis of thiophenes, this compound shares some structural similarities but differs in its sulfur-containing ring.
2,6-Diethyl-4-methylaniline: Another compound with ethynyl groups, but with different functional groups and applications.
(S)-5-Methylhept-2-en-4-one: Known for its use in flavor compounds, this compound has a different structural framework but shares some synthetic routes.
Properties
CAS No. |
823813-78-1 |
---|---|
Molecular Formula |
C11H4O |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
4,5-diethynylhept-4-en-2,6-diynal |
InChI |
InChI=1S/C11H4O/c1-4-10(5-2)11(6-3)8-7-9-12/h1-3,9H |
InChI Key |
SRXLNYMCWURXMU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=C(C#C)C#CC=O)C#C |
Origin of Product |
United States |
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